Icmt-IN-28

Cancer biology Ras signaling Enzymatic inhibition

Select ICMT-IN-28 (compound 65) for assays demanding complete target engagement at low concentrations. With an IC50 of 8 nM, it outperforms ICMT-IN-29 (19 nM) and ICMT-IN-52 (52 nM), ensuring robust Ras cytosolic accumulation and pathway inhibition. The 3-fluorophenyl substituted THP scaffold delivers superior potency and serves as a validated reference for medicinal chemistry optimization. Researchers use ICMT-IN-28 to benchmark ICMT inhibition against farnesyltransferase inhibitors and dissect CAAX protein processing. Avoid potency underestimation—choose the reference inhibitor backed by quantitative SAR data. Inquire for bulk pricing and custom synthesis.

Molecular Formula C22H28FNO2
Molecular Weight 357.5 g/mol
Cat. No. B12373575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-28
Molecular FormulaC22H28FNO2
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC(=CC=C3)F)C
InChIInChI=1S/C22H28FNO2/c1-21(2)16-22(11-13-26-21,17-6-4-7-18(23)14-17)10-12-24-19-8-5-9-20(15-19)25-3/h4-9,14-15,24H,10-13,16H2,1-3H3
InChIKeyNZHDXAPYOUFMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ICMT-IN-28 Procurement Guide: A Low Nanomolar Isoprenylcysteine Carboxyl Methyltransferase Inhibitor for Cancer Research


ICMT-IN-28 (compound 65; CAS: 1313603-12-1) is a tetrahydropyranyl (THP)-based small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme responsible for the α‑carboxyl methylation of C‑terminal isoprenylated cysteine residues on CAAX‑motif proteins, including Ras family GTPases [1]. This compound belongs to a series of methylated THP derivatives developed as anticancer agents, with a reported IC₅₀ value of 0.008 μM (8 nM) against ICMT [1]. Its mechanism involves binding to the ICMT active site, thereby preventing methylation essential for proper subcellular localization and function of oncogenic proteins such as K‑Ras and N‑Ras .

ICMT-IN-28: Why Not All ICMT Inhibitors Are Interchangeable in Experimental Design


ICMT inhibitors span a wide potency range from high‑micromolar to low‑nanomolar concentrations, and even structurally related compounds within the same chemical series can exhibit large differences in inhibitory activity [1]. For example, the structurally close analog ICMT‑IN‑29 (compound 66) differs from ICMT‑IN‑28 by a single substitution pattern yet demonstrates an IC₅₀ of 0.019 μM compared to 0.008 μM for ICMT‑IN‑28 . Generic substitution without understanding these quantitative potency distinctions can lead to incomplete target engagement, misinterpretation of cellular phenotypes, and wasted resources in screening campaigns. The quantitative evidence below establishes the precise differentiation required for informed compound selection.

ICMT-IN-28 Quantitative Differentiation: Head‑to‑Head Potency and Selectivity Data Against Structural Analogs


ICMT-IN-28 (8 nM) Demonstrates 2.4‑Fold Higher Potency than Its Direct Structural Analog ICMT‑IN‑29 (19 nM) in Enzymatic Assays

ICMT‑IN‑28 (compound 65) exhibits an IC₅₀ of 0.008 μM (8 nM) against ICMT, representing a 2.4‑fold improvement in potency compared to its direct structural analog ICMT‑IN‑29 (compound 66), which has an IC₅₀ of 0.019 μM (19 nM) in the same enzymatic assay format [1].

Cancer biology Ras signaling Enzymatic inhibition

ICMT-IN-28 (8 nM) Provides 6.5‑Fold Higher Potency than ICMT‑IN‑52 (52 nM) in the Same Chemical Series

Within the same tetrahydropyranyl chemical series, ICMT‑IN‑28 (compound 65) achieves an IC₅₀ of 0.008 μM (8 nM), which is 6.5‑fold more potent than ICMT‑IN‑52 (compound 44), which exhibits an IC₅₀ of 0.052 μM (52 nM) against ICMT [1].

Medicinal chemistry Structure-activity relationship ICMT inhibition

ICMT-IN-28 (8 nM) Exhibits >38‑Fold Superior Potency over the First‑Generation Inhibitor Cysmethynil (IC₅₀ = 2.4 μM)

ICMT‑IN‑28 demonstrates an IC₅₀ of 0.008 μM (8 nM), which is approximately 300‑fold more potent than the early‑generation ICMT inhibitor cysmethynil, which has a reported IC₅₀ of 2.4 μM [1][2].

ICMT inhibition Ras-driven cancers Tool compound selection

ICMT-IN-28 (8 nM) Achieves Near 162‑Fold Potency Advantage over ICMT‑IN‑50 (IC₅₀ = 310 nM)

ICMT‑IN‑28 demonstrates an IC₅₀ of 0.008 μM (8 nM), which is 38.8‑fold more potent than ICMT‑IN‑50 (compound 3), which exhibits an IC₅₀ of 0.31 μM (310 nM) against ICMT [1].

ICMT inhibition Chemical biology Potency comparison

ICMT-IN-28: Optimal Research Application Scenarios Based on Quantified Differentiation Evidence


High‑Sensitivity Biochemical Screening Requiring Complete ICMT Inhibition at Low Nanomolar Concentrations

ICMT‑IN‑28's 8 nM IC₅₀ makes it the preferred choice for biochemical assays where complete target engagement is required at concentrations that minimize solvent artifacts and off‑target effects. Its 2.4‑fold advantage over ICMT‑IN‑29 (19 nM) and 6.5‑fold advantage over ICMT‑IN‑52 (52 nM) translate to a more favorable window for dose‑response studies [1][2].

Cellular Studies of Ras‑Driven Cancer Models Where Potency Translates to Functional Target Engagement

In cellular contexts investigating Ras cytosolic accumulation and downstream pathway inhibition, ICMT‑IN‑28 provides the potency necessary to observe robust phenotypes. The original SAR study demonstrated that potent ICMT inhibitors in this series induced dose‑dependent increases in Ras cytosolic protein and reduced viability in multiple cancer cell lines with GI₅₀ values ranging from 0.3 to >100 μM [1].

Structure‑Activity Relationship (SAR) Studies Utilizing the 3‑Fluorophenyl Substitution Motif

ICMT‑IN‑28 features a 3‑fluorophenyl group in region B of the THP scaffold, a substitution pattern shown to be critical for achieving 8 nM potency while maintaining tolerance for further structural exploration [1]. This makes ICMT‑IN‑28 a valuable reference compound for medicinal chemistry campaigns aiming to optimize ICMT inhibitors with improved pharmacokinetic properties while retaining target potency.

Comparative Pharmacology Studies Requiring a Well‑Characterized Low‑Nanomolar ICMT Inhibitor

For studies benchmarking ICMT inhibition against other prenylation pathway inhibitors (e.g., farnesyltransferase inhibitors) or comparing the relative contribution of ICMT versus RCE1 in CAAX protein processing, ICMT‑IN‑28 offers the requisite potency and chemical tractability. Its 300‑fold superiority over cysmethynil and 38.8‑fold superiority over ICMT‑IN‑50 ensures that observed biological effects are attributable to ICMT inhibition rather than compound‑specific off‑target activities at higher concentrations [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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